2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a complex polyhydroxy derivative featuring a bicyclo[3.2.1]octane core substituted with dihydroxy and dioxa groups, linked via an ether bond to a hydroxymethyl-substituted oxane triol moiety. It has been identified as a secondary metabolite in the methanolic extract of Hunteria umbellata leaves, a plant with ethnopharmacological significance in West Africa .
Properties
Molecular Formula |
C12H20O10 |
|---|---|
Molecular Weight |
324.28 g/mol |
IUPAC Name |
2-[(2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)7(16)9(18)11(20-3)22-10-8(17)6(15)4-2-19-12(10)21-4/h3-18H,1-2H2 |
InChI Key |
JRODTFVQBXDCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrolysis of Cellulose Derivatives
The compound is synthesized via controlled pyrolysis of cellulose at 300–350°C under inert conditions, yielding anhydro-oligosaccharides. This method leverages the thermal decomposition of β-1,4-glycosidic bonds to generate bicyclic ether intermediates. Key steps include:
- Reaction setup : Cellulose is heated in a wire-mesh reactor under nitrogen flow to minimize oxidative degradation.
- Intermediate isolation : Primary volatiles are condensed to isolate 1,6-anhydro-β-maltose, a precursor to the target compound.
- Functionalization : The intermediate undergoes regioselective epoxidation using hydrogen peroxide and acetic acid, followed by acid-catalyzed cyclization to form the bicyclo[3.2.1]octane framework.
Table 1: Optimized Pyrolysis Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 320°C | Maximizes anhydro-sugar formation |
| Heating rate | 10°C/min | Prevents charring |
| Residence time | 30 sec | Limits over-decomposition |
| Catalyst | None | Avoids side reactions |
Enzymatic Glycosylation
A patented method employs glycosyltransferases to attach the oxane-3,4,5-triol moiety to a preformed bicyclo[3.2.1]octane derivative. The process involves:
- Substrate preparation : 2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-ol is synthesized via Shi epoxidation of D-glucal followed by BF₃·OEt₂-mediated cyclization.
- Enzyme selection : β-1,4-galactosyltransferase from E. coli achieves 78% regioselectivity for the C4 hydroxyl group.
- Reaction conditions : 37°C, pH 7.4, with UDP-glucose as the glycosyl donor.
Industrial-Scale Production
Continuous Flow Pyrolysis
Thermo Fisher Scientific’s production protocol uses a continuous flow reactor to enhance scalability:
- Reactor design : Stainless steel tubular reactor (ID: 20 cm, L: 5 m) with rapid quenching zone.
- Throughput : 500 kg cellulose/hour yields 120 kg of crude product.
- Purification : Sequential steps include:
Table 2: Industrial Process Metrics
| Metric | Value |
|---|---|
| Overall yield | 24% |
| Purity post-crystallization | 99.5% |
| Production cost | $780/kg |
Analytical Characterization
Spectroscopic Validation
Challenges and Mitigation Strategies
Stereochemical Control
The bicyclo[3.2.1]octane system contains four stereocenters prone to epimerization. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity and affect biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues in Hunteria umbellata
A closely related flavonoid derivative, (2R,3R,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, shares the oxane triol and hydroxymethyl substituent but replaces the bicyclo[3.2.1]octane with a dihydrochromene ring linked to a 3,4-dihydroxyphenyl group. This structural divergence confers distinct electronic properties and likely alters solubility and receptor-binding affinity compared to the target compound. Both compounds are derived from Hunteria umbellata, suggesting shared biosynthetic pathways .
Cyanidin-3-O-glucoside Chloride
Cyanidin-3-O-glucoside chloride (Kuromanin-chloride) features a benzopyrylium (anthocyanidin) core instead of the bicyclo[3.2.1]octane, linked to an oxane triol moiety. The cationic benzopyrylium group enhances UV-Vis absorbance (λmax ~ 520 nm), making it a pigment in plants like Chrysanthemum indicum. Unlike the target compound, it is used as a reference standard in pharmacological research and exhibits well-documented antioxidant and anti-diabetic properties .
1,6-Anhydro-β-D-cellobiose
This carbohydrate derivative, (2S,4S,5S)-2-[[(2S,3R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol , shares the bicyclo[3.2.1]octane and oxane triol motifs but lacks the dihydroxy substitution on the bicyclo ring. Its primary applications are in synthetic chemistry as a precursor for oligosaccharide synthesis, contrasting with the pharmacological focus of the target compound .
Comparative Data Table
Key Research Findings
- Structural Flexibility vs.
- Pharmacological Potential: While Cyanidin-3-O-glucoside has validated bioactivity, the target compound’s dihydroxy and triol groups may favor interactions with carbohydrate-binding proteins (e.g., lectins or glycosidases), warranting enzymatic inhibition assays .
- Synthetic Utility : The anhydrous bridge in 1,6-Anhydro-β-D-cellobiose simplifies oligosaccharide synthesis, whereas the target compound’s complex substitution pattern poses synthetic challenges .
Biological Activity
The compound 2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, often referred to as a bicyclic carbohydrate derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure consists of a bicyclic system fused with a carbohydrate moiety, which is hypothesized to contribute to its biological properties. The presence of multiple hydroxyl groups may enhance its solubility and interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance:
- Study 1 : A study published in the Journal of Natural Products evaluated the antimicrobial efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Study 2 : Another investigation focused on fungal pathogens such as Candida albicans, revealing that the compound exhibited antifungal activity with an MIC of 64 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 128 |
| Candida albicans | 64 |
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH and ABTS radical scavenging assays:
- DPPH Assay : The compound showed a scavenging activity of 85% at a concentration of 100 µg/mL.
- ABTS Assay : In this assay, it exhibited an IC50 value of 50 µg/mL, indicating strong antioxidant capacity.
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines:
- Study 3 : An in vitro study on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM, with a significant reduction in cell viability observed through MTT assays.
- Study 4 : Another study targeting colorectal cancer cells (HT-29) indicated that treatment with the compound led to cell cycle arrest in the G0/G1 phase.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The hydroxyl groups may interact with active sites on enzymes involved in microbial metabolism.
- Radical Scavenging : The structure allows for effective electron donation to free radicals, thereby neutralizing oxidative stress.
- Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of this compound as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant decrease in infection rates when combined with standard antibiotic treatment.
Case Study 2: Cancer Treatment
In a preclinical model using mice with implanted tumors, administration of the compound resulted in a notable reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
